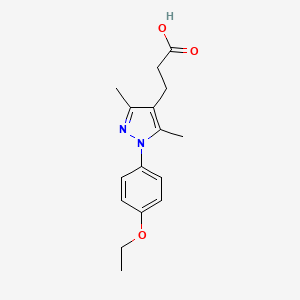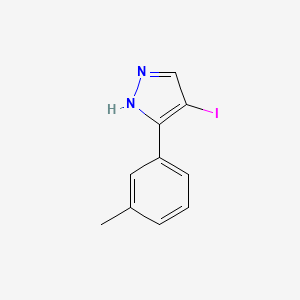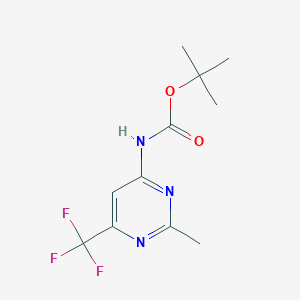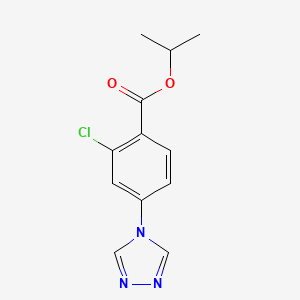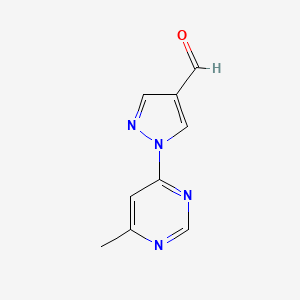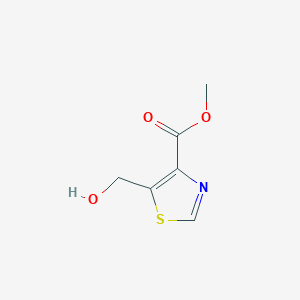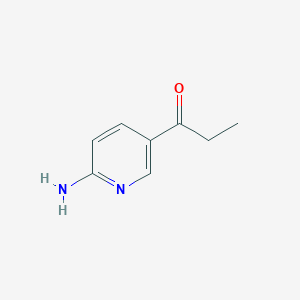
1-(6-Aminopyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Aminopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)propan-1-one typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of an alcohol organic solvent and water. The reaction is catalyzed by an acid, leading to the formation of 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then reacted with Boc anhydride in the presence of an organic solvent and water, using a weak base as an acid-binding agent. The final product, this compound, is obtained by catalytic hydrogenation and refining decoloration .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure high yield and product quality. The method is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
化学反应分析
Types of Reactions
1-(6-Aminopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction typically produces amines .
科学研究应用
1-(6-Aminopyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(6-Aminopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate access .
相似化合物的比较
Similar Compounds
1-(4-Aminopyridin-3-yl)propan-1-one: Similar in structure but with the amino group at the 4-position instead of the 6-position.
3-(2-Aminopyridin-3-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
1-(6-Aminopyridin-3-yl)propan-1-one is unique due to the position of the amino group on the pyridine ring and the presence of a ketone group. These structural features confer specific chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(6-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) |
InChI 键 |
CHRDPCCBZYXVBS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


